N-methyl-3-(3-methylimidazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
N-methyl-3-(3-methylimidazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-(3-methylimidazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and thiazole precursors. These are then coupled through a series of reactions involving alkylation, acylation, and condensation steps. Specific conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole or thiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-methyl-3-(3-methylimidazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of N-methyl-3-(3-methylimidazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
N-methyl-3-(3-methylimidazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide: A closely related compound with slight structural variations.
3-(3-methylimidazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide: Lacks the N-methyl group, leading to different chemical and biological properties.
N-methyl-3-(imidazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide: Variation in the substitution pattern on the imidazole ring.
Uniqueness: N-methyl-3-(3-methylimidazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential efficacy.
Properties
IUPAC Name |
N-methyl-3-(3-methylimidazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9-7-18-12(14-9)16(3)11(17)5-4-10-6-13-8-15(10)2/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXZSVINVSKZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C)C(=O)CCC2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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